molecular formula C13H9ClN2O B14008831 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile

2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile

Cat. No.: B14008831
M. Wt: 244.67 g/mol
InChI Key: YYKNVXUKXSZHTQ-UHFFFAOYSA-N
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Description

2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile is an organic compound with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl group and a methoxy group attached to a prop-2-enylidene malononitrile backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of 3-chloroprop-2-enylidene chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile is unique due to its specific combination of chloro and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-[3-chloro-3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C13H9ClN2O/c1-17-12-5-3-11(4-6-12)13(14)7-2-10(8-15)9-16/h2-7H,1H3

InChI Key

YYKNVXUKXSZHTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC=C(C#N)C#N)Cl

Origin of Product

United States

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